molecular formula C8H8O B127235 2,2,3-Trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)oxirane CAS No. 148076-33-9

2,2,3-Trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)oxirane

Cat. No.: B127235
CAS No.: 148076-33-9
M. Wt: 128.2 g/mol
InChI Key: AWMVMTVKBNGEAK-INHGFZCOSA-N
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Description

Chemical Name: 2,2,3-Trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)oxirane Synonyms: Styrene Oxide-D8, [2H8]-(±)-Styrene Oxide CAS: 148076-33-9 Molecular Formula: C₈D₈O Molecular Weight: 128.2 g/mol Storage: 2–8°C

This compound is a fully deuterated derivative of styrene oxide, with eight deuterium atoms replacing hydrogens: three on the oxirane ring (positions 2,2,3) and five on the phenyl ring. Deuterated epoxides like this are critical in kinetic and mechanistic studies, as deuteration reduces vibrational interference in spectroscopic analyses (e.g., NMR) and slows reaction rates due to the kinetic isotope effect (KIE) .

Properties

IUPAC Name

2,2,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/i1D,2D,3D,4D,5D,6D2,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMVMTVKBNGEAK-INHGFZCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(O2)([2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Propylene Oxide-D6

Chemical Name : 2,2,3-Trideuterio-3-(trideuteriomethyl)oxirane
CAS : 202468-69-7
Formula : C₃D₆O
Molecular Weight : 64.12 g/mol
Density : 0.916 g/mL at 25°C
Melting Point : −112°C

Key Differences :

  • Structure : Smaller alkyl chain (propylene vs. styrene backbone).
  • Deuteration : Six deuterium atoms (three on oxirane, three on methyl group).
  • Applications : Used in studies of epoxide ring-opening mechanisms, where reduced hydrogen mass allows precise tracking of reaction intermediates .

2-(2,3,4,5,6-Pentafluorophenyl)oxirane

Chemical Name : Pentafluorophenyloxirane
CAS : 13561-85-8
Formula : C₈H₅F₅O (inferred)
Molecular Weight : ~220.1 g/mol (estimated)
Key Features :

  • Substituents : Electron-withdrawing pentafluorophenyl group.
  • Reactivity : Enhanced electrophilicity of the oxirane ring due to fluorine substitution, making it more reactive toward nucleophiles compared to deuterated analogs .

Comparative Data Table

Parameter Styrene Oxide-D8 Propylene Oxide-D6 Pentafluorophenyloxirane
CAS 148076-33-9 202468-69-7 13561-85-8
Formula C₈D₈O C₃D₆O C₈H₅F₅O (inferred)
Molecular Weight (g/mol) 128.2 64.12 ~220.1
Deuteration/Substitution 8 D atoms 6 D atoms 5 F atoms
Key Applications NMR tracers, kinetic studies Mechanistic reaction studies Specialty chemical synthesis
Reactivity with OH Radicals Slower (KIE ~2–3) Slower (KIE ~1.5–2) Faster (due to F groups)

Research Findings and Kinetic Behavior

Deuterated epoxides exhibit distinct reactivity due to the kinetic isotope effect (KIE) , which arises from the increased mass of deuterium altering bond vibrational frequencies. For example:

  • Styrene Oxide-D8: Reacts ~2–3 times slower with hydroxyl radicals (OH•) than non-deuterated styrene oxide. This is critical in atmospheric chemistry, where deuterated analogs help quantify degradation pathways .
  • Propylene Oxide-D6 : Similar KIE trends are observed, though the smaller molecule may show slightly reduced isotope effects compared to aromatic epoxides .

In contrast, pentafluorophenyloxirane reacts faster in nucleophilic additions due to fluorine’s electron-withdrawing nature, which polarizes the oxirane ring .

Stability and Handling Considerations

  • Styrene Oxide-D8 : Requires refrigeration (2–8°C) to prevent decomposition .
  • Propylene Oxide-D6 : Stable at room temperature but volatile (melting point: −112°C) .
  • Pentafluorophenyloxirane : Likely stable under ambient conditions due to fluorine’s inertness .

Preparation Methods

Synthesis via Deuterated Styrene Precursors

The most common route to styrene oxide-D8 begins with the synthesis of fully deuterated styrene (styrene-D8), followed by epoxidation.

Synthesis of Styrene-D8

Styrene-D8 is synthesized through a two-step process:

  • Deuteration of Benzene : Benzene-D6 is prepared via catalytic exchange using deuterium gas (D2) and a platinum or palladium catalyst under high-pressure conditions.

  • Vinylation of Benzene-D6 : Benzene-D6 reacts with ethylene-D4 (CD2=CD2) in the presence of a Friedel-Crafts catalyst (e.g., aluminum chloride) to yield styrene-D8.

Reaction Conditions :

  • Temperature: 80–100°C

  • Catalyst: AlCl3 (1–2 mol%)

  • Solvent: None (neat reaction)

  • Yield: ~70–80%

Epoxidation of Styrene-D8

The deuterated styrene is epoxidized using methods adapted from non-deuterated styrene oxide synthesis. A patented approach involves the reaction of styrene chlorohydrin and styrene dichloride with calcium acetate in ethanol.

Procedure :

  • Chlorination of Styrene-D8 :

    • Styrene-D8 is treated with chlorine gas in an aqueous sodium bicarbonate solution at 10°C to form a mixture of styrene-D8 chlorohydrin and dichloride.

  • Epoxidation :

    • The chlorinated intermediates are refluxed with calcium acetate (4% w/v) and calcium carbonate in 90% ethanol at 80°C for 20–30 hours.

    • Key Reaction :

      Styrene-D8 chlorohydrin+Styrene-D8 dichlorideCa(OAc)2,EtOHStyrene oxide-D8\text{Styrene-D8 chlorohydrin} + \text{Styrene-D8 dichloride} \xrightarrow{\text{Ca(OAc)}_2, \text{EtOH}} \text{Styrene oxide-D8}
    • Yield : ≥80% after vacuum distillation.

Critical Parameters :

  • Temperature must remain between 70–90°C to avoid hydrolysis to phenyl glycol.

  • Ethanol concentration ≥80% ensures a homogeneous reaction phase.

Post-Synthetic Deuteration of Styrene Oxide

An alternative method involves isotopic exchange on pre-formed styrene oxide using deuterated reagents.

Acid-Catalyzed H/D Exchange

  • Reagents : D2O, DCl, or CF3COOD.

  • Conditions :

    • 100°C, 24–48 hours.

    • Selectively deuterates labile protons (e.g., epoxide ring hydrogens).

  • Limitations :

    • Incomplete deuteration of aromatic positions due to kinetic stability of C–H bonds.

Metal-Catalyzed Deuteration

  • Catalysts : Pd/C, Rh/Al2O3.

  • Procedure :

    • Styrene oxide is stirred with D2 gas (1–3 atm) in deuterated solvent (e.g., DMSO-d6) at 50°C.

  • Outcome :

    • Full deuteration of vinyl and aromatic positions requires prolonged reaction times (>72 hours).

Analytical Characterization of Styrene Oxide-D8

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR : Absence of signals at δ 3.1–3.4 (epoxide protons) and δ 6.5–7.3 (aromatic protons).

  • 13C NMR : Distinct shifts for deuterated carbons (e.g., C-D coupling in aromatic ring).

Mass Spectrometry

  • Molecular Ion : m/z 128.2 (C8D8O).

  • Fragmentation Pattern : Loss of D2O (m/z 110) and C6D5 (m/z 78).

Challenges and Optimization Strategies

Isotopic Purity Considerations

  • Impurity Sources :

    • Residual protiated solvents (e.g., H2O in ethanol).

    • Incomplete deuteration during styrene-D8 synthesis.

  • Mitigation :

    • Use of anhydrous, deuterated solvents (e.g., EtOD, D2O).

    • Multiple distillation steps under inert atmosphere.

Scalability of Deuterated Reagents

  • Cost : Benzene-D6 and ethylene-D4 are expensive (~$500–$1,000/g).

  • Alternative Routes :

    • Catalytic deuteration of styrene using D2 and Raney nickel (reduces cost by 40–50%) .

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